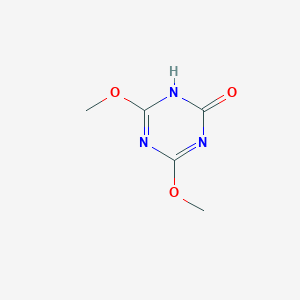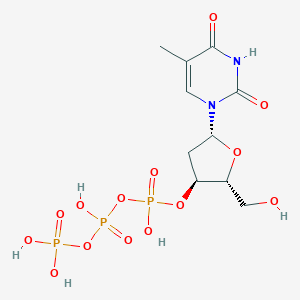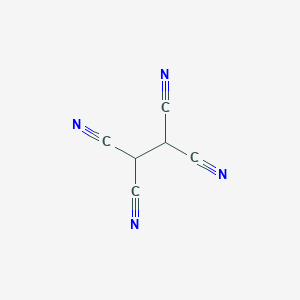
Pyridine-2,6-diethanol
概要
説明
Pyridine-2,6-diethanol is a chemical compound with the molecular formula C7H9NO2 . It is also known as 2,6-Bis(hydroxymethyl)pyridine and has a molecular weight of 139.15 . It is used as a chemical intermediate in various applications .
Synthesis Analysis
The synthesis of Pyridine-2,6-diethanol involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to generate 2,6-pyridinedicarboxylic acid. This acid is then reduced by a sodium borohydride/iodine system to obtain Pyridine-2,6-diethanol . Another synthesis method involves the introduction of 2,6-pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes .
Molecular Structure Analysis
The molecular structure of Pyridine-2,6-diethanol consists of a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .
Chemical Reactions Analysis
Pyridine-2,6-diethanol can participate in various chemical reactions. For instance, it can be used as a ligand to synthesize a variety of metal complexes . It can also be used as a reactant to prepare Fe (III) complexes .
Physical And Chemical Properties Analysis
Pyridine-2,6-diethanol is a powder with a melting point of 112-114 °C (lit.) . It has a molecular weight of 139.15 and its structure is characterized by fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups .
科学的研究の応用
Catalyst for CO2 Reduction to Methanol : Pyridine derivatives, including Pyridine-2,6-diethanol, have been studied as catalysts in the electrochemical reduction of carbon dioxide to methanol. This process occurs at low overpotentials, making it a promising approach for CO2 conversion and utilization (Seshadri, Lin, & Bocarsly, 1994).
Ligands in Coordination Chemistry : Derivatives of Pyridine-2,6-diethanol have been used as ligands in coordination chemistry, showing applications in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Photocatalytic Water Reduction : Pyridine-2,6-diethanol-based ligands have been used to create metal complexes that act as photocatalysts in water reduction. These complexes have been shown to be active in the presence of ascorbic acid and a photosensitizer, achieving high turnover numbers (Bachmann, Guttentag, Spingler, & Alberto, 2013).
Synthesis of High-Spin Molecules and Single-Molecule Magnets : Pyridine-2,6-diethanol is significant in the chemistry of high-spin molecules and single-molecule magnets. It has been combined with paramagnetic transition metal ions to form clusters, exhibiting diverse structural features and reactivity (Tasiopoulos & Perlepes, 2008).
Chelating Agents for Metal Complexes : Pyridine-2,6-diethanol derivatives have been used to form indium(III) complexes, serving as chelating agents. These complexes exhibit varying coordination environments and have implications in materials chemistry (Abram, Maichle-Mössmer, & Abram, 1997).
Safety And Hazards
Pyridine-2,6-diethanol is considered hazardous. It is highly flammable and can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .
将来の方向性
The synthesis of Pyridine-2,6-diethanol and its derivatives is an active area of research due to their numerous chemical properties and biological activities. Future research may focus on improving the synthesis methods, exploring new applications, and studying the structure-property relationships of these compounds .
特性
IUPAC Name |
2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-6-4-8-2-1-3-9(10-8)5-7-12/h1-3,11-12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWBJJFJGROCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148209 | |
| Record name | Pyridine-2,6-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,6-diethanol | |
CAS RN |
1077-36-7 | |
| Record name | 2,6-Pyridinediethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,6-diethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2,6-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-diethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



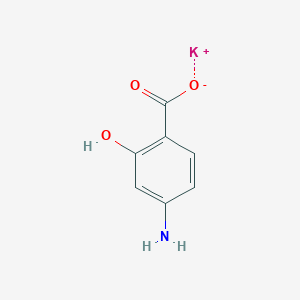

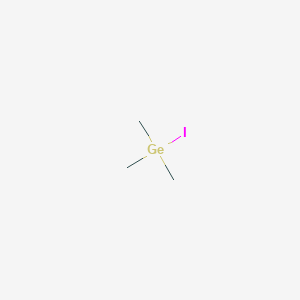

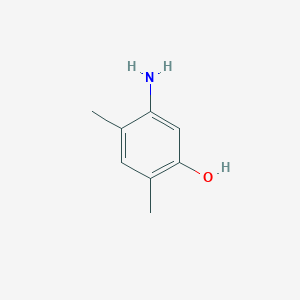
![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)
